9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI)

Description

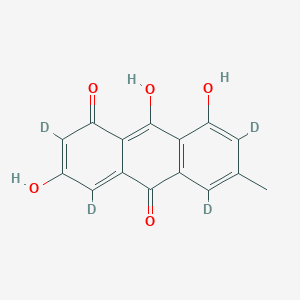

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) (hereafter referred to as 9CI) is a deuterated anthracenedione derivative characterized by hydroxyl (-OH) and methyl (-CH₃) substituents at positions 2, 4, 5, and 7 on the anthracene core. The anthracene ring serves as its primary fluorophore, enabling fluorescence properties critical for applications such as DNA interaction studies . The compound’s structural features, including the large conjugated system of the anthracene ring and substituent positioning, influence its photophysical and biochemical behaviors.

Properties

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

274.26 g/mol |

IUPAC Name |

2,4,5,7-tetradeuterio-3,8,9-trihydroxy-6-methylanthracene-1,10-dione |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-17,20H,1H3/i2D,3D,4D,5D |

InChI Key |

HXSVPCDJOCNHLN-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=O)C3=C(C(=C(C(=O)C3=C2O)[2H])O)[2H])O)[2H])C |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=CC(=CC3=O)O)C2=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Strategies

Core Anthraquinone Formation

The anthraquinone backbone is typically synthesized via Friedel-Crafts acylation or oxidation of anthracene derivatives. For example:

- Bromination-Oxidation Pathway : Anthracene is brominated at positions 9 and 10 using Br₂/HBr, followed by oxidation with K₂Cr₂O₇/H₂SO₄ to yield 9,10-anthraquinone.

- Boronic Acid-Mediated Coupling : 9-Anthraceneboronic acid reacts with methylating agents (e.g., CH₃I) in the presence of Pd catalysts to introduce the 7-methyl group.

Table 1: Key Reaction Conditions for Anthraquinone Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, HBr, 45–55°C, 24–48 h | 85–90 | |

| Oxidation | K₂Cr₂O₇, H₂SO₄, reflux | 78–82 | |

| Methylation | CH₃I, Pd(PPh₃)₄, K₂CO₃, DMF | 65–70 |

Hydroxylation and Deuterium Labeling

Regioselective hydroxylation and deuterium incorporation are critical for achieving the target structure:

Hydroxylation Methods

- Electrophilic Aromatic Substitution : Directed by methyl and quinone groups, hydroxylation occurs at positions 2,4,5 using H₂O₂/FeSO₄ or enzymatic systems (e.g., cytochrome P450).

- Bayer-Villiger Oxidation : Introduces hydroxyl groups via ketone intermediates, particularly at position 4.

Deuterium Incorporation

Biosynthetic Approaches

Fungal and plant systems offer alternative routes for hydroxylated anthraquinones:

- Fungal Polyketide Synthases (PKS) : Aspergillus and Penicillium species produce emodin derivatives (1,3,8-trihydroxy-6-methylanthraquinone) via iterative PKS systems.

- Post-PKS Modifications :

Table 2: Biosynthetic Yields of Hydroxylated Anthraquinones

| Organism | Product | Yield (mg/L) | Reference |

|---|---|---|---|

| Aspergillus terreus | 1,3,6-Trihydroxy-7-methylanthraquinone | 12–15 | |

| Penicillium freii | Emodin (1,3,8-Trihydroxy-6-methyl) | 8–10 |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Key Substituents and Fluorophore Characteristics

9CI’s fluorescence arises from its anthracene core, which provides a large stacking surface for interactions with biomolecules. Structural analogs with smaller aromatic systems (e.g., compounds 3 and 4 in ) lack comparable fluorescence due to reduced conjugation . Substitutions at specific positions also modulate activity. For example, compound 6 (a structural analog of 9CI with altered substituent positions) retains a similar conjugated system but may differ in binding specificity .

Table 1: Structural and Fluorescence Comparison of 9CI and Analogs

Functional Comparisons

Fluorescence vs. Therapeutic/Genotoxic Effects

While 9CI’s applications center on fluorescence, other anthracenedione derivatives exhibit therapeutic and genotoxic properties. For instance:

- HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Moderate therapeutic activity, low cytogenetic toxicity, but metabolically activated mutagenicity .

- DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Highest therapeutic activity but severe genotoxicity (chromosome damage), exceeding even Adriamycin .

Table 2: Therapeutic and Genotoxic Profiles of Anthracenedione Derivatives

The divergent bioactivities of HAQ and DHAQ highlight how hydroxyl and aminoethylamino substituent positions influence DNA interaction mechanisms. In contrast, 9CI’s hydroxyl and methyl groups prioritize fluorescence over therapeutic effects.

Molecular and Physicochemical Properties

Table 3: Molecular Data Comparison

*Deuterated form assumed; †Exact weight depends on deuterium distribution.

Biological Activity

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI), commonly known as a derivative of anthracenedione, exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound is structurally related to various anthraquinone derivatives known for their diverse therapeutic properties, including antitumor and antimicrobial effects.

- Molecular Formula : C14H8O5

- Molecular Weight : 256.2103 g/mol

- CAS Registry Number : 81-54-9

- IUPAC Name : 9,10-Anthracenedione with specific hydroxyl and methyl substitutions.

Antitumor Activity

Research indicates that anthracenedione derivatives exhibit a broad spectrum of antitumor activity. A notable study involving the compound CL216,942 (related to anthracenediones) demonstrated significant in vitro antitumor effects against various cancer types including breast, ovarian, renal cancers, and more. Specifically, it was effective against tumors from 684 patients across 27 different histological types but showed no activity against colon cancer .

| Cancer Type | In Vitro Activity |

|---|---|

| Breast Cancer | Yes |

| Ovarian Cancer | Yes |

| Renal Cancer | Yes |

| Lung Cancer (Various Types) | Yes |

| Colon Cancer | No |

Antimicrobial Activity

Anthracenediones have also shown promising antimicrobial properties. For instance, a study highlighted the antifungal activity of anthraquinone derivatives against various pathogenic fungi. The hydromethanolic extract of Rubia tinctorum, rich in anthraquinones including derivatives of 9,10-anthracenedione, exhibited significant inhibition against fungal species responsible for grapevine diseases .

| Fungal Species | EC50 (μg/mL) | EC90 (μg/mL) |

|---|---|---|

| Diplodia seriata | 66 | 88 |

| Dothiorella viticola | 22 | 56 |

| Neofusicoccum parvum | 22 | 56 |

The biological activities of anthracenediones are attributed to their ability to intercalate DNA and inhibit topoisomerase enzymes. This action disrupts cellular processes such as replication and transcription in cancer cells and pathogens. The presence of hydroxyl groups enhances their reactivity and potential for forming reactive oxygen species (ROS), contributing to their cytotoxic effects.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, various anthracenedione derivatives were tested for their cytotoxicity against human cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.

- Combination Therapies : Investigations into combination therapies involving anthracenediones and other chemotherapeutic agents revealed enhanced efficacy in reducing tumor viability compared to monotherapy approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.